6-(2-Methoxyethoxy)pyridine-3-carbonitrile
Overview
Description
6-(2-Methoxyethoxy)pyridine-3-carbonitrile is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is also known by its IUPAC name, 6-(2-methoxyethoxy)nicotinonitrile . This compound is characterized by the presence of a pyridine ring substituted with a 2-methoxyethoxy group at the 6-position and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)pyridine-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative, such as 3-cyanopyridine.
Substitution Reaction: The 6-position of the pyridine ring is substituted with a 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction using 2-methoxyethanol as the nucleophile and a suitable leaving group at the 6-position of the pyridine ring.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to deprotonate the 2-methoxyethanol and facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to achieve high yields.
Optimization: Reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyethoxy)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The 2-methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Scientific Research Applications
6-(2-Methoxyethoxy)pyridine-3-carbonitrile has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyethoxy)pyridine-3-carbonitrile depends on its specific applicationThe presence of the cyano group and the 2-methoxyethoxy substituent can influence its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxyethoxy)pyridine-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
6-(2-Ethoxyethoxy)pyridine-3-carbonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
6-(2-Methoxyethoxy)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
6-(2-Methoxyethoxy)pyridine-3-carbonitrile is unique due to the presence of both the 2-methoxyethoxy group and the cyano group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
6-(2-methoxyethoxy)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-12-4-5-13-9-3-2-8(6-10)7-11-9/h2-3,7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFWYSQNFRCPTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(C=C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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